molecular formula C9H14O2 B2538198 2-Hydroxybicyclo[3.3.1]nonan-9-one CAS No. 2568-21-0

2-Hydroxybicyclo[3.3.1]nonan-9-one

Cat. No.: B2538198
CAS No.: 2568-21-0
M. Wt: 154.209
InChI Key: DXCDASFNJFCEFP-UHFFFAOYSA-N
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Description

2-Hydroxybicyclo[331]nonan-9-one is a bicyclic compound with the molecular formula C9H14O2 It is characterized by a bicyclo[331]nonane core structure, which includes a hydroxyl group at the 2-position and a ketone group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxybicyclo[3.3.1]nonan-9-one typically involves the use of DIBAL-H (Diisobutylaluminum hydride) mediated tandem lactone ring opening and intramolecular aldol condensation . This method is effective in constructing the bicyclo[3.3.1]nonane core structure. The reaction conditions generally include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the same synthetic routes as in laboratory settings. The scalability of the DIBAL-H mediated synthesis makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminum hydride) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-Ketobicyclo[3.3.1]nonan-9-one or 2-Carboxybicyclo[3.3.1]nonan-9-one.

    Reduction: Formation of 2-Hydroxybicyclo[3.3.1]nonan-9-ol.

    Substitution: Formation of various substituted bicyclo[3.3.1]nonanes depending on the nucleophile used.

Scientific Research Applications

2-Hydroxybicyclo[3.3.1]nonan-9-one has several applications in scientific research:

Comparison with Similar Compounds

2-Hydroxybicyclo[3.3.1]nonan-9-one can be compared with other bicyclo[3.3.1]nonane derivatives, such as:

The presence of the hydroxyl group in this compound makes it unique and more versatile in various chemical and biological applications.

Properties

IUPAC Name

2-hydroxybicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-5-4-6-2-1-3-7(8)9(6)11/h6-8,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCDASFNJFCEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C(C1)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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